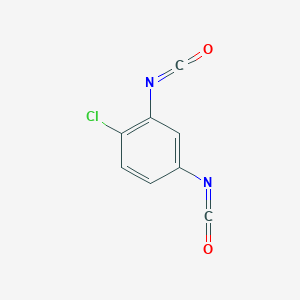

1-Chloro-2,4-diisocyanatobenzene

Description

It is synthesized via the photochlorination of toluene-2,4-diisocyanate (TDI), forming 1-chloromethyl-2,4-diisocyanatobenzene (1Cl-TDI) as an intermediate for polyurethane production . This reaction occurs via a free-radical mechanism, where chlorine substitution occurs preferentially on the methyl side chain of TDI under controlled conditions in microstructured reactors . The compound’s dual isocyanate groups render it highly reactive in polymerization reactions, while the chlorine substituent influences electronic and steric properties, impacting its reactivity and selectivity in industrial applications.

Properties

CAS No. |

4998-28-1 |

|---|---|

Molecular Formula |

C8H3ClN2O2 |

Molecular Weight |

194.57 g/mol |

IUPAC Name |

1-chloro-2,4-diisocyanatobenzene |

InChI |

InChI=1S/C8H3ClN2O2/c9-7-2-1-6(10-4-12)3-8(7)11-5-13/h1-3H |

InChI Key |

SZBXTBGNJLZMHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)N=C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Analysis

*Molecular formula inferred from structural description in .

Key Observations :

- Isocyanate vs. Nitro Groups : CDNB (1-chloro-2,4-dinitrobenzene) lacks isocyanate groups but shares the chlorine substituent. Its nitro groups make it electrophilic, enabling conjugation with glutathione in GST assays , whereas isocyanates in this compound facilitate nucleophilic addition reactions in polymer synthesis .

- Positional Effects : In TDI derivatives, chlorine substitution on the methyl side chain (1Cl-TDI) versus the aromatic ring (5Cl-TDI) alters reactivity. 1Cl-TDI is a primary product in photochlorination, while 5Cl-TDI forms as a side product due to competing reaction pathways .

- Steric and Electronic Effects : Methoxy groups in 1-chloro-5-isocyanato-2,4-dimethoxybenzene donate electron density, reducing electrophilicity compared to the electron-withdrawing chlorine and isocyanate groups in this compound.

Table 2: Reactivity and Industrial Use

Key Findings :

- Polymer Chemistry : this compound’s dual -NCO groups enable rapid crosslinking, but its chlorination position must be controlled to avoid side products like 5Cl-TDI .

- Biochemical Reactivity : CDNB’s cytotoxicity in erythrocytes contrasts with this compound’s industrial utility, underscoring the role of functional groups in biological vs. synthetic contexts.

Enzymatic and Toxicological Profiles

Table 3: Enzymatic and Toxicological Data

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.